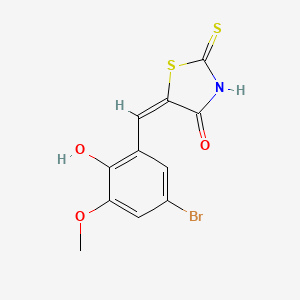![molecular formula C22H29N3O3 B6089696 6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol, commonly known as HM-3, is a compound that has gained significant attention in the scientific community due to its potential application in various research fields. HM-3 is a small molecule that belongs to the class of pyrimidinol compounds and has a unique chemical structure that makes it an attractive target for researchers.
作用機序
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. HM-3 has been shown to interact with DNA and RNA, which may contribute to its fluorescence properties. Additionally, HM-3 has been reported to inhibit the activity of certain enzymes, which may be relevant to its potential therapeutic applications.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that HM-3 can induce apoptosis, or programmed cell death, in cancer cells. HM-3 has also been reported to have antioxidant properties, which may be relevant to its potential use in the treatment of diseases associated with oxidative stress. Additionally, HM-3 has been shown to have anti-inflammatory effects, which may be relevant to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of HM-3 is its high sensitivity and selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, HM-3 has a relatively simple chemical structure, which makes it easy to synthesize and modify for specific applications. However, one of the main limitations of HM-3 is its potential toxicity, which may limit its use in certain applications. Furthermore, the synthesis of HM-3 is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the research and development of HM-3. One potential direction is the further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new derivatives of HM-3 with improved properties, such as increased selectivity or reduced toxicity, may be an area of future research. Furthermore, the investigation of the potential therapeutic applications of HM-3, particularly in the treatment of cancer and other diseases, is an area of ongoing research. Overall, the unique chemical structure and potential applications of HM-3 make it an interesting target for future research.
合成法
The synthesis of HM-3 involves a multi-step process that starts with the condensation of 4-piperidone with 3-(3-hydroxy-3-methylbutyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-methylpyrimidin-4-ol in the presence of a suitable base to give the final product, HM-3. The synthesis of HM-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
HM-3 has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. HM-3 has also been used as a marker for the visualization of DNA in cells and tissues. Furthermore, HM-3 has been investigated for its potential application in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-15-23-19(14-20(26)24-15)17-8-11-25(12-9-17)21(27)18-6-4-5-16(13-18)7-10-22(2,3)28/h4-6,13-14,17,28H,7-12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOOVTWRVIYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)

![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline](/img/structure/B6089704.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)